molecular formula C9H9ClN2OS B037821 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 124476-88-6

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B037821
CAS No.: 124476-88-6
M. Wt: 228.7 g/mol
InChI Key: FIXRIQLWMBHSRM-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C9H9ClN2OS and a molecular weight of 228.7 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Chemical Reactions Analysis

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, bidentate reagents, and nucleophiles. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. The thiophene ring contributes to its structural stability and functional versatility.

Comparison with Similar Compounds

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXRIQLWMBHSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365843
Record name 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124476-88-6
Record name 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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